molecular formula C15H13NO2S B10839435 1-(4-(methylsulfonyl)phenyl)-1H-indole

1-(4-(methylsulfonyl)phenyl)-1H-indole

Cat. No.: B10839435
M. Wt: 271.3 g/mol
InChI Key: XRGCFRFZQVGLLT-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a phenyl group substituted with a methylsulfonyl group at the para position and an indole moiety. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(methylsulfonyl)phenyl)-1H-indole typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with an appropriate indole precursor. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as sulfonation, nitration, reduction, and cyclization to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted indoles depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(methylsulfonyl)phenyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with bacterial cell membranes, leading to antibacterial activity .

Comparison with Similar Compounds

  • 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
  • 1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
  • 2-Phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide

Comparison: 1-(4-(Methylsulfonyl)phenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)indole

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3

InChI Key

XRGCFRFZQVGLLT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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